7-Ethoxybenzofuran

Beschreibung

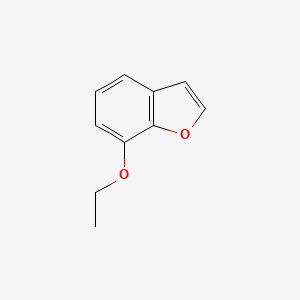

7-Ethoxybenzofuran is a substituted benzofuran derivative characterized by an ethoxy group (-OCH₂CH₃) at the 7-position of the benzofuran core. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The ethoxy substituent at the 7-position enhances lipophilicity and modulates electronic properties, making this compound a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions or functionalization of preformed benzofuran derivatives, as evidenced by methodologies in halogenation and alkoxy group introduction .

Eigenschaften

IUPAC Name |

7-ethoxy-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-11-9-5-3-4-8-6-7-12-10(8)9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYRMGDIDIYHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704475 | |

| Record name | 7-Ethoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092353-04-2 | |

| Record name | 7-Ethoxybenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092353-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxybenzofuran typically involves the introduction of an ethoxy group to the benzofuran ring. One common method is the ethylation of 7-hydroxybenzofuran using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, may also be employed to improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Ethoxybenzofuran undergoes various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: this compound-2-carboxylic acid.

Reduction: 7-Ethoxydihydrobenzofuran.

Substitution: Halogenated derivatives such as 7-bromoethoxybenzofuran.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

7-Ethoxybenzofuran and its derivatives have been studied for their diverse biological activities, including:

- Neuroprotective Effects : Research indicates that benzofuran derivatives can inhibit β-amyloid aggregation, which is significant in neurodegenerative diseases like Alzheimer's. Compounds similar to this compound have shown protective effects against oxidative stress in neuronal cell lines, suggesting potential applications in treating neurodegenerative disorders .

- Anti-Cancer Properties : Studies have demonstrated that benzofuran derivatives exhibit anti-tumor activity. For instance, a derivative was found to suppress cell proliferation and migration in hepatocellular carcinoma (HCC) cell lines by modulating epithelial-mesenchymal transition (EMT) markers and integrin expression . The inhibition of p53 protein levels by benzofuran compounds further highlights their potential as anti-cancer agents .

- Antioxidant Activity : The antioxidant properties of benzofurans are well-documented, with studies indicating that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage and inflammation .

Synthesis of this compound Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

- Formation of the Benzofuran Core : This involves the cyclization of appropriate precursors under acidic or basic conditions.

- Ethoxylation : The introduction of the ethoxy group can be achieved through alkylation reactions using ethyl iodide or other ethylating agents.

- Functionalization : Further modifications can be carried out to enhance biological activity or solubility.

Table 1: Summary of Synthetic Methods for this compound Derivatives

| Methodology | Description | Yield (%) | References |

|---|---|---|---|

| Cyclization Reaction | Formation of benzofuran core | 70 | |

| Ethoxylation | Introduction of ethoxy group | 60 | |

| Functionalization | Modifications for enhanced activity | Varies |

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound derivatives:

- A study on a specific derivative demonstrated significant inhibition of Huh7 cells' motility in HCC, correlating with changes in EMT markers such as E-cadherin and vimentin .

- Another research focused on the molecular docking studies which indicated strong binding affinities between benzofuran derivatives and target proteins involved in cancer progression .

Wirkmechanismus

The mechanism of action of 7-Ethoxybenzofuran involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anti-tumor activity . Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Halogenated Benzofurans vs. 7-Ethoxybenzofuran

Alkoxy-Substituted Derivatives

Alkoxy groups influence electronic and steric properties:

- 7-Methoxybenzofuran : The methoxy group (-OCH₃) increases electron density at the 7-position, improving antioxidant activity compared to ethoxy derivatives .

- 4-Methoxybenzofuran Derivatives : Substitution at the 4-position (e.g., N-methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide) shows distinct binding modes in enzyme inhibition assays due to positional isomerism .

Table 2: Alkoxy-Substituted Benzofurans

Hydroxy-Substituted Derivatives

Hydroxy groups introduce hydrogen-bonding capacity:

- 7-Hydroxymethylbenzonorbornadienes: Though structurally distinct, these derivatives highlight the role of hydroxy groups in regioselective reactions, a property relevant to benzofuran functionalization .

Heteroaromatic and Complex Derivatives

- Pyridinyl-Substituted Benzofurans (e.g., 4b–4d in ): Pyridine rings at the 7-position enhance π-stacking and hydrogen-bonding interactions. For instance, 4b (pyridin-2-yl) shows 50.95 ± 0.82% enzyme inhibition, outperforming this compound in some assays .

- 7-Isocyanato-2,3-dihydrobenzo[b]furan : This derivative’s isocyanate group enables covalent binding to proteins, useful in probe design or targeted therapies .

Biologische Aktivität

7-Ethoxybenzofuran is a member of the benzofuran class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of approximately 174.2 g/mol. Its structure consists of a benzofuran core with an ethoxy group at the 7-position, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Hepatocellular Carcinoma (HCC)

In a study examining the effects of benzofuran derivatives on HCC, this compound demonstrated significant cytotoxicity against Huh7 cells, a cell line derived from human hepatocellular carcinoma. The half-maximal inhibitory concentration (IC) was determined to be approximately 48.22 μM at 24 hours and decreased to 38.15 μM at 48 hours .

Mechanisms of Action:

- Inhibition of Epithelial-Mesenchymal Transition (EMT): The compound upregulated E-cadherin expression while downregulating vimentin, Slug, and MMP-9, which are associated with EMT and metastasis in Huh7 cells .

- Impact on Integrin α7: this compound decreased integrin α7 expression, leading to the deactivation of downstream signaling pathways such as FAK/AKT, which are crucial for cell migration and invasion .

Biological Activity Summary Table

| Biological Activity | Effect | Cell Line | IC (μM) | Mechanism |

|---|---|---|---|---|

| Anticancer | Cytotoxicity | Huh7 | 48.22 (24h), 38.15 (48h) | Inhibition of EMT, downregulation of integrin α7 |

| Anti-metastatic | Reduced motility & invasion | Huh7 | Not specified | Upregulation of E-cadherin, downregulation of MMP-9 |

Additional Findings

- Neuroprotective Effects: Some benzofuran derivatives exhibit neuroprotective properties by scavenging reactive oxygen species (ROS) and inhibiting excitotoxicity in neuronal cells .

- Antioxidant Activity: The compound has shown potential in antioxidant assays, indicating its ability to mitigate oxidative stress in cellular models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.